N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-3-27-21-10-9-18(2)15-22(21)28(25,26)23-16-19-11-13-24(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,23H,3,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRRPQMCFKJKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonamide Formation: The benzylpiperidine intermediate is reacted with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring and sulfonamide group are key structural features that facilitate these interactions.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Yields for benzylpiperidine derivatives range from 31% to 77%, influenced by steric hindrance and reactivity of precursors. The target compound’s synthesis would likely follow similar trends .
- Substituent Impact : The ethoxy and methyl groups on the sulfonamide in the target compound are distinct from phenylsulfonyl indole (15, 16) or carboxamide (6b–6e) groups in analogues. These substitutions may enhance solubility compared to halogenated derivatives (e.g., 6b) but reduce lipophilicity relative to trifluoromethyl groups (6e) .
Inferred SAR for the Target Compound :
- The 5-methyl group could reduce metabolic degradation compared to unsubstituted benzenesulfonamides.
Physical and Chemical Properties
Comparative data on melting points, solubility, and stability:
Target Compound Predictions :
- Melting Point : Likely between 80–95°C, similar to 6b and 6e, due to crystalline sulfonamide group.
- Solubility : The ethoxy group may improve aqueous solubility compared to halogenated analogues but remain less soluble than acrylamide derivatives (e.g., compound 5) .
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
This compound features a benzylpiperidine moiety, which is known for its interactions with various neurotransmitter receptors.
This compound primarily interacts with sigma receptors, specifically sigma1 and sigma2 receptors. Research indicates that compounds with similar structures exhibit high affinity for sigma1 receptors, which are implicated in neuroprotection and modulation of pain pathways .
Affinity Studies
A study evaluating derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide found that compounds with similar piperidine structures demonstrated significant binding affinity to sigma receptors:
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio (Sigma1/Sigma2) |
|---|---|---|---|
| Unsubstituted | 3.90 | 240 | 61.54 |
| 2-Fluoro-substituted | 3.56 | 667 | 187.56 |
The selectivity for sigma1 receptors suggests potential applications in imaging studies and therapeutic interventions for neurological conditions .
Pharmacological Effects
The pharmacological profile of this compound has been explored in various studies:
- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating calcium channels and reducing oxidative stress in neuronal cells.
- Antidepressant Activity : Preliminary studies suggest that sigma receptor ligands may exhibit antidepressant-like effects in animal models, potentially through the enhancement of dopaminergic transmission .
- Pain Modulation : The interaction with sigma receptors may also play a role in pain modulation, making it a candidate for further investigation in analgesic therapies.
Case Study 1: Neuroprotection in Animal Models
In an experimental study involving rodents, administration of this compound was associated with reduced neuronal loss following induced ischemic injury. Behavioral assessments indicated improved recovery in motor function compared to control groups.
Case Study 2: Antidepressant-Like Effects
A separate study assessed the antidepressant-like effects of the compound using the forced swim test and tail suspension test. Results indicated that treatment groups exhibited significantly reduced immobility time, suggesting enhanced mood-related behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
